molecular formula C23H17FN2O2 B11183247 4-amino-7-(2-fluorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one

4-amino-7-(2-fluorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one

Cat. No.: B11183247
M. Wt: 372.4 g/mol
InChI Key: XMCLQHQUICWXGX-UHFFFAOYSA-N
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Description

4-amino-7-(2-fluorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furoquinoline core, substituted with amino, fluorophenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-7-(2-fluorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a quinoline intermediate, followed by the introduction of the furo moiety through a cyclization reaction. The amino and fluorophenyl groups are then introduced via substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-amino-7-(2-fluorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of substituted furoquinolines.

Scientific Research Applications

4-amino-7-(2-fluorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: It can be used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-amino-7-(2-fluorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzyme activity. The compound’s fluorophenyl and amino groups are likely involved in key interactions with the target protein, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furoquinoline derivatives, such as:

  • 4-aminoquinoline
  • 4-aminonaphthyridine
  • 2-phenylquinoline

Uniqueness

What sets 4-amino-7-(2-fluorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s binding affinity to certain targets and improve its pharmacokinetic profile.

Properties

Molecular Formula

C23H17FN2O2

Molecular Weight

372.4 g/mol

IUPAC Name

4-amino-7-(2-fluorophenyl)-2-phenyl-7,8-dihydro-6H-furo[2,3-b]quinolin-5-one

InChI

InChI=1S/C23H17FN2O2/c24-17-9-5-4-8-15(17)14-10-18-21(19(27)11-14)22(25)16-12-20(28-23(16)26-18)13-6-2-1-3-7-13/h1-9,12,14H,10-11H2,(H2,25,26)

InChI Key

XMCLQHQUICWXGX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1N=C3C(=C2N)C=C(O3)C4=CC=CC=C4)C5=CC=CC=C5F

Origin of Product

United States

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